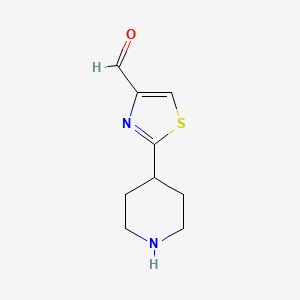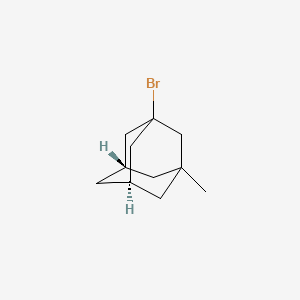
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol is an organic compound that features a chloro-substituted phenyl ring with a cyclopropylmethoxy group and a methanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-cyclopropylmethoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenol and cyclopropylmethanol.
Etherification: The 3-chlorophenol undergoes etherification with cyclopropylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Reduction: The resulting ether is then subjected to reduction conditions to introduce the methanol group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: (3-Chloro-4-cyclopropylmethoxyphenyl)carboxylic acid
Reduction: 4-Cyclopropylmethoxyphenylmethanol
Substitution: Various substituted phenylmethanols depending on the nucleophile used
Applications De Recherche Scientifique
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-cyclopropylmethoxyphenyl)methanol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The cyclopropylmethoxy group may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-4-methoxyphenyl)methanol: Lacks the cyclopropyl group.
(4-Cyclopropylmethoxyphenyl)methanol: Lacks the chloro group.
(3-Chloro-4-cyclopropylmethoxyphenyl)ethanol: Has an ethanol group instead of methanol.
Uniqueness
(3-Chloro-4-cyclopropylmethoxyphenyl)methanol is unique due to the combination of the chloro, cyclopropylmethoxy, and methanol groups, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
[3-chloro-4-(cyclopropylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C11H13ClO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 |
Clé InChI |
FBMPQFPHZFWLAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C=C2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


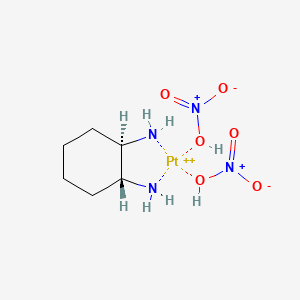
![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![7-Bromo-5-methyl-2-(morpholin-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13862895.png)
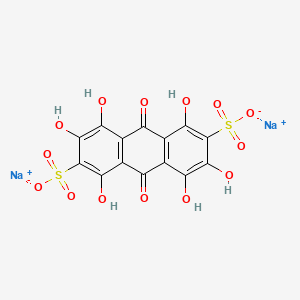
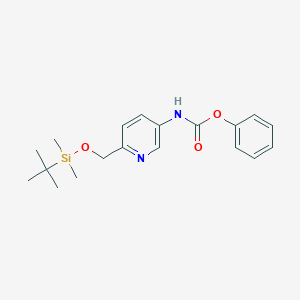
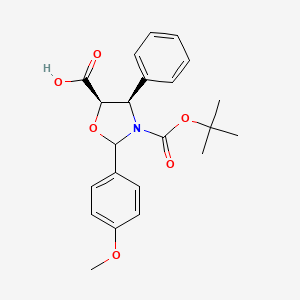

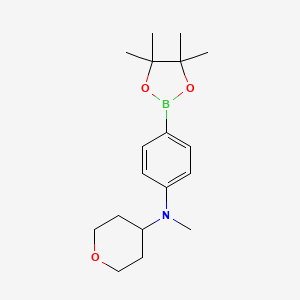
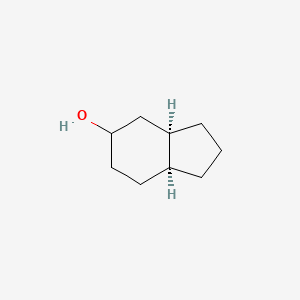

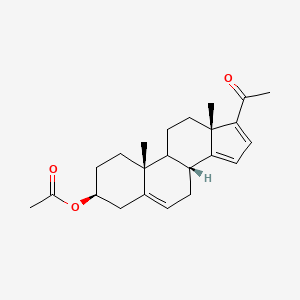
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
